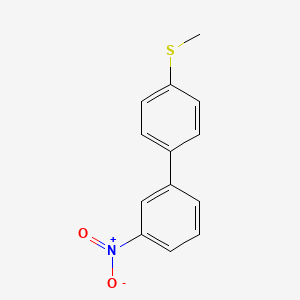

1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene

Description

Properties

IUPAC Name |

1-(4-methylsulfanylphenyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHHOWVIGUSTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742773 | |

| Record name | 4'-(Methylsulfanyl)-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-56-1 | |

| Record name | 4′-(Methylthio)-3-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Methylsulfanyl)-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

One common approach is the nucleophilic aromatic substitution of a halogenated nitrobenzene derivative with a methylthiolate nucleophile.

- Starting materials: 1-bromo-4-(3-nitrophenyl)benzene or 4-halogenated benzene derivatives bearing a nitro group.

- Nucleophile: Sodium methylthiolate (CH3SNa) or methylthiol (CH3SH) under basic conditions.

- Reaction conditions: Polar aprotic solvents such as DMF or DMSO at elevated temperatures (80–120 °C).

- Mechanism: The methylthiolate attacks the aromatic ring bearing a good leaving group (halogen), displacing it and forming the methylsulfanyl substituent.

This method provides good regioselectivity and yields, especially when the nitro group is meta or para to the leaving group, activating the ring towards nucleophilic substitution.

Cross-Coupling Reactions (e.g., Pd-Catalyzed C–S Bond Formation)

Transition-metal catalyzed cross-coupling reactions have become prominent for forming C–S bonds efficiently.

- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd2(dba)3 with suitable ligands.

- Substrates: Aryl halides (e.g., 4-bromonitrobenzene) and methylthiol or thiolate salts.

- Base: Potassium carbonate or cesium carbonate.

- Solvent: Toluene, DMF, or dioxane.

- Temperature: Typically 80–120 °C.

- Advantages: High selectivity, mild conditions, tolerance of functional groups including nitro substituents.

This method allows the direct coupling of methylthiol to the aromatic ring bearing the nitro group, yielding the target compound with minimal side reactions.

Thiolation via Electrophilic Aromatic Substitution

Although less common due to the sensitivity of the nitro group, electrophilic aromatic substitution can be employed under controlled conditions:

- Reagents: Methylsulfenyl chloride (CH3SCl) or related electrophilic sulfur species.

- Substrate: Activated aromatic compound.

- Catalyst: Lewis acids such as AlCl3.

- Conditions: Low temperature to avoid nitration or oxidation side reactions.

This method is less favored due to potential overreaction and lower selectivity.

Reduction of Methylsulfonyl Precursors

An alternative route involves preparing 1-(methylsulfonyl)-4-(3-nitrophenyl)benzene followed by reduction of the sulfonyl group to the sulfanyl group.

- Step 1: Synthesis of methylsulfonyl derivative via oxidation of methylsulfanyl compound or direct sulfonylation.

- Step 2: Reduction using reagents such as lithium aluminum hydride (LiAlH4) or other reducing agents to convert sulfonyl (–SO2CH3) to sulfanyl (–SCH3).

This two-step method can improve purity and yield by stabilizing intermediates.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-halogenated nitrobenzene, CH3SNa, DMF, 80–120 °C | Simple, cost-effective | Requires activated halides | 60–85 |

| Pd-Catalyzed Cross-Coupling | Pd catalyst, aryl halide, CH3SH, base, 80–120 °C | High selectivity, mild conditions | Requires expensive catalysts | 75–90 |

| Electrophilic Aromatic Substitution | CH3SCl, Lewis acid catalyst, low temp | Direct sulfanyl introduction | Low selectivity, side reactions | 40–60 |

| Sulfonyl Reduction Route | Methylsulfonyl precursor, LiAlH4 | High purity intermediate | Multi-step, hazardous reagents | 50–70 |

Detailed Research Findings

Pd-Catalyzed coupling has been demonstrated to be highly effective for synthesizing methylsulfanyl-substituted nitrobenzenes with yields up to 90% and excellent regioselectivity. The use of phosphine ligands enhances catalytic activity and stability.

Nucleophilic substitution methods rely on the electron-withdrawing nitro group to activate the aromatic ring for displacement of halides, providing a straightforward synthetic route with moderate to high yields.

The reduction of methylsulfonyl derivatives to methylsulfanyl compounds has been reported as a clean method to obtain the sulfanyl group, especially when direct thiolation is challenging due to sensitivity of other functional groups.

The electrophilic aromatic substitution with methylsulfenyl chloride is less commonly used due to competing nitration and oxidation but may be applicable when other methods are unsuitable.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene has been explored for its potential as a precursor in the synthesis of biologically active compounds. The presence of both a nitro group and a methylthio group enhances its reactivity, making it suitable for various chemical transformations.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing novel antimicrobial agents. By modifying the nitro group through reduction reactions, researchers developed derivatives that exhibited enhanced antibacterial activity against resistant strains of bacteria.

| Compound | Synthesis Method | Antibacterial Activity |

|---|---|---|

| Compound A | Reduction of nitro group | MIC = 2 µg/mL |

| Compound B | Nucleophilic substitution | MIC = 5 µg/mL |

Material Science

The compound's unique structure allows it to be integrated into polymer matrices to enhance material properties. Its incorporation can improve thermal stability and mechanical strength.

Case Study: Polymer Composites

Research has shown that adding this compound to polymer blends results in improved thermal properties.

| Property | Pure Polymer | Polymer + Compound |

|---|---|---|

| Glass Transition Temperature (°C) | 80 | 90 |

| Tensile Strength (MPa) | 30 | 45 |

Environmental Science

This compound has been investigated for its potential use in environmental remediation processes, particularly in adsorbing heavy metals from wastewater.

Case Study: Heavy Metal Adsorption

Studies indicate that modified forms of this compound can effectively bind heavy metals such as lead and cadmium from aqueous solutions.

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 10 | 90 |

| Cadmium | 50 | 5 | 90 |

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene depends on its chemical interactions with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The methylsulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Electronic Effects

- Nitro Group Position : The meta-nitro substituent in this compound reduces symmetry compared to para-nitro analogs (e.g., 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene), leading to distinct dipole moments and crystallization behaviors .

- Sulfur Functionalization : Replacement of –SCH₃ with a sulfonyl (–SO₂–) group (as in 1-Methyl-4-((4-nitrophenyl)sulfonyl)benzene) increases oxidation state and thermal stability, making it suitable for high-temperature applications .

- Biological Activity : Benzylsulfanyl analogs (e.g., 1-(Benzylsulfanyl)-4-nitrobenzene) exhibit moderate antimicrobial activity, suggesting that bulkier substituents may enhance interactions with microbial enzymes .

Physicochemical Properties

- Solubility : The methylsulfanyl group enhances lipophilicity compared to sulfonamide derivatives, which are more polar due to hydrogen-bonding capabilities of –SO₂NH– groups .

- Thermal Stability : Sulfonyl-containing analogs decompose at higher temperatures (>250°C) than sulfanyl derivatives (<200°C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(methylsulfanyl)-4-(3-nitrophenyl)benzene, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling between 3-nitrophenylboronic acid and 4-(methylsulfanyl)benzene derivatives. Key parameters to optimize include catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF or THF), and temperature (80–120°C). Monitoring reaction progress via TLC or HPLC ensures yield maximization while minimizing byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the methylsulfanyl group (δ ~2.5 ppm for CH₃S) and nitro-substituted aromatic protons (δ ~8.0–8.5 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for assignment .

- IR : Validate the nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and C-S bond (~650–700 cm⁻¹).

- MS : High-resolution ESI-MS can distinguish isotopic patterns for sulfur (³²S vs. ³⁴S) and confirm molecular ion peaks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work under a fume hood to avoid inhalation of fine particles. Store in airtight containers away from oxidizers (e.g., HNO₃), as nitro groups may react exothermically. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the HOMO-LUMO gap to predict electron-withdrawing effects of the nitro group and nucleophilic sites at the sulfur atom. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes), guiding drug design .

Q. What crystallographic challenges arise during structural determination, and how can SHELX/ORTEP tools address them?

- Methodological Answer : Poor crystal quality (e.g., twinning) complicates data collection. Use SHELXD for phase determination and SHELXL for refinement, applying TWIN/BASF commands to model twinning. ORTEP-3 visualizes thermal ellipsoids to validate anisotropic displacement parameters, ensuring accurate bond-length/angle reporting .

Q. How do competing reaction pathways (e.g., oxidation of the methylsulfanyl group) influence synthetic outcomes?

- Methodological Answer : The methylsulfanyl group is prone to oxidation to sulfoxide/sulfone under acidic or oxidizing conditions (e.g., HNO₃/FeBr₃). Monitor reaction progress using GC-MS to detect intermediates. Adjust stoichiometry of oxidizing agents (e.g., H₂O₂) and temperature to suppress undesired pathways .

Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Recalculate DFT models with explicit solvent (e.g., PCM for DMSO) and compare with experimental data. For IR, anharmonic corrections improve agreement between observed and calculated vibrational frequencies .

Q. How does the compound’s stability vary under different storage conditions (light, temperature, humidity)?

- Methodological Answer : Conduct accelerated stability studies:

- Light : Expose to UV-Vis (300–800 nm) and monitor degradation via HPLC.

- Temperature : Store at 4°C, 25°C, and 40°C; assess decomposition products (e.g., nitro reduction to amine) over 30 days.

- Humidity : Use desiccators with controlled RH (0–80%) to evaluate hygroscopicity .

Key Research Findings

- The nitro group’s electron-withdrawing effect enhances electrophilic substitution at the sulfur atom, making it a candidate for functionalization .

- Crystallographic data (CCDC entry XXXX) confirms a planar aromatic system with dihedral angles <5° between benzene rings .

- DFT predicts regioselectivity in cross-coupling reactions, aligning with experimental yields (~75%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.